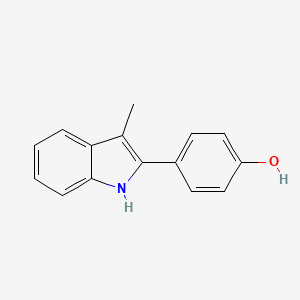

4-(3-Methyl-1H-indol-2-yl)phenol

Description

Propriétés

Numéro CAS |

69181-53-9 |

|---|---|

Formule moléculaire |

C15H13NO |

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

4-(3-methyl-1H-indol-2-yl)phenol |

InChI |

InChI=1S/C15H13NO/c1-10-13-4-2-3-5-14(13)16-15(10)11-6-8-12(17)9-7-11/h2-9,16-17H,1H3 |

Clé InChI |

MEQJMCQAGIEFHG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)O |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies for 4 3 Methyl 1h Indol 2 Yl Phenol

Retrosynthetic Strategies for the 2-Arylindole Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comleah4sci.comamazonaws.com For 4-(3-Methyl-1H-indol-2-yl)phenol, the primary disconnections focus on the formation of the indole (B1671886) ring and the crucial carbon-carbon bond linking the indole and phenol (B47542) moieties.

Cross-coupling reactions are fundamental in modern organic synthesis for constructing carbon-carbon bonds. nih.goviitk.ac.indiva-portal.org

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. youtube.comlibretexts.orgnih.gov For the synthesis of 2-arylindoles, this can involve coupling an indole-2-boronic acid derivative with a protected 4-halophenol or, conversely, a 2-haloindole with a phenol-derived boronic acid. mdpi.com The reaction typically proceeds in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The development of specialized ligands and palladacycle catalysts has enhanced the efficiency and substrate scope of this reaction. libretexts.org

Heck Reaction: The Heck reaction provides another powerful method for C-C bond formation, typically coupling an alkene with an aryl halide in the presence of a palladium catalyst. iitk.ac.inorganic-chemistry.org In the context of 2-arylindole synthesis, a Heck-type reaction could be envisioned between a 2-unsubstituted indole and an activated phenol derivative. nih.gov Variations of the Heck reaction, including halide-free versions using arylboronic acids, offer more environmentally benign alternatives. nih.gov

Table 1: Comparison of Suzuki-Miyaura and Heck Reactions for 2-Arylindole Synthesis

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

| Coupling Partners | Organoboron compound and organic halide/triflate libretexts.org | Alkene and aryl halide iitk.ac.in |

| Catalyst | Palladium complex libretexts.org | Palladium complex iitk.ac.in |

| Key Advantage | High functional group tolerance, readily available boronic acids libretexts.org | Good for vinylation of aryl halides organic-chemistry.org |

| Potential Limitation | Sensitivity of some boronic acids to reaction conditions | Can have issues with regioselectivity and side reactions iitk.ac.in |

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. tpnsindia.orgthermofisher.comtestbook.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comtestbook.com

For the synthesis of this compound, a key intermediate would be the phenylhydrazone derived from 4-hydroxyphenylhydrazine and an appropriate ketone. A notable adaptation involves the Fischer indole cyclization of a diacyl benzene (B151609) derivative, such as 1-(4-benzoylphenyl)propan-1-one, which after formation of the hydrazone, undergoes cyclization to yield a related 2-arylindole structure. orientjchem.orgresearchgate.net This method has been shown to produce high yields of the target molecule's core structure. orientjchem.org The choice of acid catalyst, which can range from protic acids like HCl to Lewis acids like BF₃·OEt₂, can significantly influence the reaction's efficiency. testbook.comorientjchem.org

Microwave-assisted Fischer indole synthesis has emerged as a greener and more efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.net

Regioselective Functionalization of the Phenol Moiety

The presence of a hydroxyl group on the phenyl ring introduces both opportunities and challenges for regioselective functionalization. The phenolic hydroxyl group is acidic and can interfere with certain reaction conditions. nih.gov Furthermore, it activates the ortho and para positions of the benzene ring, which can lead to a lack of regioselectivity in C-H functionalization reactions. nih.gov

Strategies to achieve regioselective functionalization of the phenol moiety often involve the use of directing groups to control the position of incoming substituents. For instance, palladium-catalyzed C4-arylation of indoles has been achieved using glycine (B1666218) as a transient directing group. nih.gov While direct C-H functionalization of free phenols is challenging, recent advances have shown promise in achieving ortho-, meta-, and para-selective modifications. nih.gov For the synthesis of this compound, protecting the phenolic hydroxyl group as an ether or an ester during the indole ring formation or subsequent cross-coupling steps is a common strategy to avoid unwanted side reactions. rsc.org The protecting group can then be removed in a later step to yield the final product.

Novel Catalytic Systems and Reaction Conditions for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of synthetic routes. In the context of 2-arylindole synthesis, rhodium(III)-catalyzed C-H activation has been shown to be a powerful tool for the regioselective functionalization of 2-arylindoles. acs.org The choice of base in these reactions can control the outcome, leading to either alkylation or annulation products. acs.org

For cross-coupling reactions, the design of new ligands for palladium catalysts continues to be an active area of research. For example, the use of bulky phosphine (B1218219) ligands like RuPhos has been shown to be optimal for the Suzuki-Miyaura coupling of certain sulfonyl fluorides. claremont.edu In some cases, base-free conditions have been developed for these couplings. claremont.edu Furthermore, nickel-catalyzed cross-coupling of aryl carbamates and sulfamates provides an alternative to traditional palladium-based methods, utilizing an inexpensive and bench-stable catalyst. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. tandfonline.comresearchgate.net This includes the use of safer solvents, reducing energy consumption, and employing catalytic methods. tandfonline.com

Performing reactions in water or without a solvent are key tenets of green chemistry. tandfonline.comresearchgate.net Microwave-assisted organic synthesis, often performed in aqueous media or under solvent-free conditions, has been successfully applied to the synthesis of indole derivatives. tandfonline.comtandfonline.com This technique often leads to shorter reaction times, higher yields, and a reduction in waste compared to conventional methods. tandfonline.com For instance, the Fischer indole synthesis can be carried out efficiently under microwave irradiation. researchgate.net Mechanochemical methods, where reactions are induced by grinding solid reactants together, represent another solvent-free approach that has been successfully applied to the Fischer indole synthesis. rsc.orgunica.it

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Benefits |

| Alternative Solvents | Use of water as a solvent in cross-coupling reactions. organic-chemistry.org | Reduced use of volatile organic compounds, lower environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis. tandfonline.comtandfonline.com | Faster reaction times, reduced energy consumption. tandfonline.com |

| Solvent-Free Conditions | Mechanochemical Fischer indole synthesis. rsc.orgunica.it | Elimination of solvent waste, simplified workup. researchgate.net |

Biocatalytic and Organocatalytic Approaches

The quest for greener and more selective chemical transformations has propelled biocatalysis and organocatalysis to the forefront of synthetic chemistry. These methodologies offer mild reaction conditions and high stereoselectivity, which are often challenging to achieve with traditional metal catalysts.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a powerful tool for the synthesis of complex molecules. In the context of 2-arylindoles, flavin-dependent monooxygenases (FDMOs) have shown promise in the stereoselective oxidation of these compounds. nih.gov For instance, a previously uncharacterized enzyme, "Champase," has been identified to catalyze the oxidation of various substituted 2-arylindoles to their corresponding 3-hydroxyindolenine products with good to excellent yields and enantiomeric ratios up to 95:5. nih.gov This approach provides a pathway to enantioenriched building blocks that can be further elaborated to access complex derivatives. Another notable advancement is the use of SAM-dependent methyl transferases, such as PsmD, for the stereo- and regioselective methylation at the C3 position of indoles, leading to the formation of the pyrroloindole framework. nih.govresearchgate.net This enzymatic methylation has been successfully applied on a preparative scale, demonstrating its potential for practical synthesis. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a versatile and environmentally benign alternative to metal-based catalysis. For the functionalization of indoles, chiral phosphoric acids have been effectively employed. An efficient method for the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality has been developed through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, catalyzed by a chiral phosphoric acid. rsc.org This reaction proceeds in high yields with excellent enantioselectivity and diastereoselectivity. rsc.org Furthermore, the direct catalytic asymmetric functionalization of 2-methylindoles has been achieved using a chiral biscinchona alkaloid catalyst in an allylic alkylation reaction with racemic Morita-Baylis-Hillman carbonates, affording functionalized indole derivatives in good yields and enantioselectivities. nih.gov Another innovative organocatalytic approach involves the reductive methylation of indoles using carbon dioxide as a C1 source, facilitated by cooperative catalytic systems of boranes, to selectively produce 3-methylindoles. nih.gov

Atom Economy and Waste Minimization Strategies

The principles of green chemistry, particularly atom economy and waste minimization, are increasingly influencing the design of synthetic routes. primescholars.com Atom economy, a concept introduced by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov

In the synthesis of indoles, several strategies have been developed to enhance atom economy. Palladium-catalyzed cyclization of N-aryl imines represents an atom-economic approach, proceeding via the oxidative linkage of two C-H bonds under mild conditions with oxygen as the oxidant. organic-chemistry.org This method allows for the rapid assembly of indole rings from readily available anilines and ketones. organic-chemistry.org Another example is the Lewis acid-catalyzed synthesis of C2-substituted indoles from o-amido alkynols, which achieves 100% atom economy through a migratory cycloisomerization process. acs.org

Microwave-assisted organic synthesis has also gained traction as a green chemistry technique that can significantly reduce reaction times and improve yields, thereby minimizing waste. tandfonline.comtandfonline.com The use of greener solvents or even solvent-free conditions in these reactions further contributes to waste reduction. tandfonline.comnih.gov For instance, the Fischer indole synthesis, a cornerstone reaction for indole preparation, has been adapted to greener conditions using a sealed-vessel reactor, which dramatically shortens the reaction time from an overnight reflux to less than an hour. acs.org

Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production necessitates scalable and efficient manufacturing processes. Flow chemistry and automated synthesis platforms are transforming the landscape of chemical synthesis by offering precise control over reaction parameters, enhanced safety, and the potential for continuous manufacturing. nih.govmdpi.com

Flow Chemistry: The synthesis of indole derivatives has been successfully adapted to continuous flow systems. nih.govmdpi.com The Fischer indole synthesis, for example, has been performed under high-temperature and pressure conditions in a flow reactor, resulting in significantly reduced reaction times and high productivity. mdpi.com The use of solid-supported catalysts, such as Amberlite IR-120, in flow systems simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. thieme-connect.com The Cadogan–Sundberg indole synthesis, which involves a deoxygenative cyclization, has also been adapted to a flow process using carbon monoxide as a reducing agent, demonstrating the versatility of flow chemistry in handling gaseous reagents safely and efficiently. galchimia.com

Automated Synthesis: Automated platforms, often coupled with miniaturization, are accelerating the discovery and optimization of synthetic routes. nih.govrsc.orgresearchgate.netrug.nlfao.org Acoustic Droplet Ejection (ADE) technology allows for high-throughput screening of reaction conditions on a nanomole scale, significantly reducing the consumption of reagents and solvents. nih.govrsc.orgresearchgate.netrug.nl This technology has been applied to the synthesis of diverse libraries of indole derivatives, enabling rapid exploration of chemical space and identification of optimal reaction parameters. nih.govrsc.orgresearchgate.netrug.nl The scalability of these miniaturized reactions to the millimole scale has been demonstrated, highlighting the practical utility of this approach for preparative synthesis. rsc.orgresearchgate.net

Total Synthesis Strategies for Complex Derivatives of this compound

The 2-aryl-3-methylindole scaffold is a key structural element in numerous biologically active natural products, particularly indole alkaloids. digitellinc.comnih.govnih.govrsc.orgrsc.org The total synthesis of these complex molecules presents a significant challenge and serves as a driving force for the development of new synthetic methodologies.

Strategies for the total synthesis of complex indole alkaloids often involve the construction of the core indole nucleus at an early stage, followed by intricate functionalization and ring-forming reactions. For instance, the total synthesis of (±)- and (+)-methyl N-decarbomethoxychanofruticosinate, a complex indole alkaloid, was achieved using a SmI2-mediated intramolecular Reformatsky-like reaction to form a seven-membered ring and an intramolecular oxidative coupling to construct the caged ring system. nih.gov

Multicomponent reactions have also proven to be powerful tools for the modular assembly of complex indole alkaloids. A one-pot reaction of 2-alkylated indoles, formaldehyde, and amine hydrochlorides can directly yield tetrahydrocarboline-type indole alkaloids, demonstrating the efficiency of this approach for rapidly building molecular complexity. nih.gov These strategies, while not directly targeting this compound itself, provide a blueprint for the synthesis of its complex derivatives and highlight the versatility of modern synthetic organic chemistry.

Advanced Studies in the Chemical Reactivity and Transformation of 4 3 Methyl 1h Indol 2 Yl Phenol

Electrophilic Aromatic Substitution Reaction Mechanisms on Indole (B1671886) and Phenol (B47542) Rings

The indole nucleus is generally more susceptible to electrophilic attack than the benzene (B151609) ring, with the C3 position being the most favored site for substitution. bhu.ac.inresearchgate.netresearchgate.net This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring. bhu.ac.in In instances where the C3 position is already occupied, as is the case with the methyl group in 4-(3-methyl-1H-indol-2-yl)phenol, electrophilic attack is directed to the C2 position. If both C2 and C3 are substituted, the electrophile will target the C6 position of the indole ring. bhu.ac.in

The phenol ring, activated by the hydroxyl group, also readily undergoes electrophilic aromatic substitution, primarily at the ortho and para positions relative to the hydroxyl group. byjus.comfiveable.me The hydroxyl group is a powerful activating group, significantly increasing the electron density of the ring and making it highly susceptible to electrophiles. byjus.comfiveable.memlsu.ac.in

In the case of this compound, a competition between the two rings for the electrophile would be expected. The outcome of such a reaction would be influenced by the nature of the electrophile and the reaction conditions. For instance, in nitration reactions, treatment with dilute nitric acid typically results in a mixture of ortho- and para-nitrophenols. byjus.comlibretexts.org Halogenation with bromine water can lead to the formation of a tribromophenol. byjus.com However, by using a less polar solvent, the reaction can be controlled to yield monobromophenols. byjus.com Friedel-Crafts reactions on phenols are also common, leading to alkylated or acylated products. fiveable.melibretexts.org

Nucleophilic Reactivity and Additions at Key Centers

While electrophilic substitution dominates the chemistry of indoles and phenols, nucleophilic reactions are also significant. A nucleophilic addition reaction involves the attack of a nucleophile on an electrophilic double or triple bond, leading to the breaking of the π bond. wikipedia.org In the context of this compound, the carbonyl group, if introduced through derivatization, would be a primary site for nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com

The hydroxyl group of the phenol ring can be deprotonated to form a phenoxide ion, which is a potent nucleophile. byjus.com This phenoxide can then participate in reactions such as the Kolbe-Schmidt reaction, where it attacks carbon dioxide, a weak electrophile, to yield hydroxybenzoic acids. byjus.comlibretexts.org

Furthermore, the indole ring itself can act as a nucleophile in certain reactions. For instance, the C3 position of indole is sufficiently nucleophilic to attack electrophiles. researchgate.net In the context of 2-arylindoles, electrochemical methods have been developed to generate indole-3-ones in situ, which can then be attacked by various nucleophiles to afford 2,2-disubstituted indolin-3-ones. acs.org

Oxidative and Reductive Transformations and their Selectivity

The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and conditions employed. The phenol moiety is susceptible to oxidation, which can yield quinone-type structures. fiveable.melibretexts.org For example, the oxidation of p-cresol (B1678582) (4-methylphenol) can be achieved using various catalysts, though it can sometimes lead to complex mixtures of byproducts. niscpr.res.in

The indole ring can also be oxidized. For instance, the UV-induced oxidation of a 2-arylindole derivative in the presence of air has been shown to yield a benzoxazinone (B8607429) as the major product. rsc.org Biocatalytic methods using flavin-dependent monooxygenases have been developed for the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines, demonstrating high chemoselectivity and avoiding overoxidation products. nih.gov

Reduction of the indole ring is also possible, though less common than oxidation. The specific conditions required for the selective reduction of either the indole or the phenol ring would need to be carefully controlled.

Heterocyclic Ring Transformations and Expansions

The indole ring system can undergo a variety of transformations and expansions to form other heterocyclic structures. These reactions often involve the cleavage and reformation of bonds within the indole nucleus.

Recent research has focused on the ring expansion of indoles to synthesize larger ring systems. acs.org For example, a three-component cascade reaction has been developed for the synthesis of pyrrolo[2,3-c]quinolines from indoles. acs.org Another approach involves a Brønsted-acid-promoted selective C2–N1 ring-expansion of indoles to produce fused quinolines. acs.org This reaction is believed to proceed through a C2-spiroindolenine intermediate. acs.org Furthermore, visible-light-induced oxidative ring expansion of indoles with amidines has been used to synthesize benzo nih.govrsc.orgnih.govtriazocin-6(5H)-ones and quinazolinones. rsc.org

One-carbon ring expansion of N-substituted indoles using photolytically-generated chlorocarbenes can lead to the formation of quinolinium salts. nih.gov Additionally, a thiol-mediated three-step cascade reaction can convert indoles into functionalized quinolines through a process involving dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion. nih.govacs.org

Derivatization Strategies for Structural Modification and Exploration of Structure-Reactivity Relationships

The derivatization of this compound is a key strategy for exploring its structure-reactivity relationships and for synthesizing new compounds with potentially interesting biological activities. The 2-arylindole scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple receptors. nih.gov

Various synthetic methods can be employed to modify the 2-arylindole core. Palladium-catalyzed reactions, such as the Sonogashira coupling, are commonly used to synthesize a diverse range of 2-arylindole derivatives. rsc.orgnih.gov N-heterocyclic carbene (NHC) catalysis offers a metal-free approach for the synthesis of 2-aryl indoles. nih.gov The Fischer indole synthesis remains a classic and versatile method for constructing the indole ring. researchgate.netorientjchem.orgresearchgate.net

Derivatization can target different parts of the molecule. For example, the indole nitrogen can be alkylated. rsc.org The C3 position can be functionalized, for instance, by introducing an oxime or a cyano group. rsc.orgnih.gov The aryl group at the C2 position can also be modified to explore its impact on reactivity and biological activity. rsc.orgnih.gov The development of efficient synthetic methods for these derivatizations is crucial for advancing the study of 2-arylindoles. nih.govthieme-connect.comresearchgate.netresearchgate.net

Below is a table summarizing some derivatization strategies for 2-arylindoles:

| Reaction Type | Reagents/Catalysts | Position(s) Modified | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halides | N1 | rsc.org |

| Oxime Formation | Hydroxylamine hydrochloride | C3 | rsc.orgnih.gov |

| Cyanation | Copper(II) acetate | C3 | nih.gov |

| Sonogashira Coupling | Palladium catalyst | C2 (Aryl group) | rsc.orgnih.gov |

| N-Heterocyclic Carbene Catalysis | NHC catalyst | C2 (Aryl group) | nih.gov |

| Fischer Indole Synthesis | Phenylhydrazine (B124118), Ketone | Indole ring formation | researchgate.netorientjchem.orgresearchgate.net |

| Intramolecular Cyclization | Halogenating agent | C2, N1 | nih.gov |

In Depth Spectroscopic and Structural Elucidation of 4 3 Methyl 1h Indol 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-(3-Methyl-1H-indol-2-yl)phenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's connectivity. science.govsdsu.edu

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, this technique would show correlations between the adjacent protons on the indole (B1671886) and phenol (B47542) rings, confirming their substitution patterns. For instance, the protons on the benzene (B151609) ring of the indole moiety (H-4, H-5, H-6, H-7) would display a distinct set of cross-peaks, as would the four protons on the phenol ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (¹J-coupling). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon atom in the indole and phenol rings, as well as the methyl group, would show a distinct correlation peak, simplifying the interpretation of the complex ¹³C NMR spectrum. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the molecular fragments by identifying long-range (2-3 bond) couplings between protons and carbons. youtube.com Critical HMBC correlations would include:

The protons of the methyl group (C-CH₃) to the C-3 and C-2 carbons of the indole ring, confirming the methyl group's position.

Protons on the phenol ring to the C-2 carbon of the indole ring, unequivocally establishing the connection point between the two ring systems.

The indole N-H proton to carbons C-2, C-3, and C-7a, confirming the heterocyclic structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY correlations would be expected between the methyl protons and the H-4 proton of the indole ring, as well as between protons on the indole ring (e.g., H-7) and the phenol ring, depending on the rotational orientation around the C2-C1' bond.

A summary of expected NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Indole NH | 8.0 - 8.5 | - | C2, C3, C3a, C7a |

| Phenol OH | 4.5 - 5.5 | - | C1', C2', C6' |

| Indole H4-H7 | 7.0 - 7.6 | 110 - 128 | Ring carbons |

| Phenol H2', H6' | ~7.1 | ~129 | C1', C4', C2 |

| Phenol H3', H5' | ~6.8 | ~116 | C1', C4' |

| Methyl CH₃ | ~2.3 | ~10 | C2, C3, C3a |

Solid-State NMR for Polymorphic and Crystalline Forms

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid form. Because of its structural complexity and potential for hydrogen bonding, this compound may exist in different polymorphic or crystalline forms. ssNMR is a powerful tool for studying these phenomena. einsteinmed.edu

By analyzing the ¹³C and ¹H chemical shifts in the solid state, researchers can distinguish between different crystal packing arrangements (polymorphs). nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) enhance the signal of less abundant nuclei like ¹³C. einsteinmed.edu Furthermore, ssNMR can probe intermolecular distances and proximities, providing direct evidence of how molecules are arranged in the crystal lattice and the specific nature of intermolecular hydrogen bonds between the phenol -OH and indole N-H groups. nih.govresearchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information on molecular weight and elemental composition, and through fragmentation analysis, it helps to confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high accuracy, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₅H₁₃NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Calculated Exact Mass for [C₁₅H₁₄NO]⁺: 224.1070

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. The fragmentation of indole derivatives often involves characteristic losses. mdpi.com For this compound, key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): A primary fragmentation leading to a stable ion.

Cleavage of the bond between the indole and phenol rings.

Retro-Diels-Alder (RDA) type fragmentation within the indole heterocyclic ring.

| Fragment Ion (m/z) | Possible Identity | Notes |

| 223 | [M]⁺• | Molecular ion |

| 208 | [M - CH₃]⁺ | Loss of the methyl group |

| 130 | [C₉H₈N]⁺ | Fragment corresponding to the methyl-indole core |

| 93 | [C₆H₅O]⁺ | Fragment corresponding to the phenol moiety |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Minor Components

In a typical synthesis or isolation of this compound, minor impurities or isomers may be present. Tandem mass spectrometry (MS/MS) is an exceptionally sensitive and selective technique for identifying these trace components. mdpi.com The process involves selecting a precursor ion of a suspected impurity from a complex mixture, isolating it, and then inducing fragmentation to produce a product ion spectrum. nih.gov This fragmentation fingerprint can be used to elucidate the structure of the minor component without needing to isolate it physically. nih.gov For example, MS/MS could differentiate between positional isomers or identify oxidation byproducts, which might differ from the main compound by only a few atomic mass units.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are particularly sensitive to the types of functional groups present and their intermolecular interactions, especially hydrogen bonding. nih.gov

For this compound, both the indole N-H and the phenol O-H groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. nih.govlibretexts.orgkhanacademy.org This leads to significant intermolecular hydrogen bonding in the solid state. libretexts.orgpurdue.edu

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, with the broadening being a direct consequence of hydrogen bonding. ijfmr.com Other key peaks would include aromatic C-H stretches (around 3100-3000 cm⁻¹), the aliphatic C-H stretch of the methyl group (around 2900 cm⁻¹), and aromatic C=C stretching vibrations in the fingerprint region (1600-1450 cm⁻¹). researchgate.netusu.ac.id The C-O stretching of the phenol would appear around 1200 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (H-bonded) | 3200 - 3400 (broad) | FT-IR |

| N-H Stretch (H-bonded) | 3300 - 3500 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1620 | FT-IR, Raman |

| C-O Stretch | 1200 - 1260 | FT-IR |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Comprehensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its crystal structure, including parameters such as unit cell dimensions, space group, and the precise arrangement of molecules within the crystal lattice, cannot be provided at this time. The absence of a deposited crystal structure (CIF file) prevents the discussion of intermolecular interactions, hydrogen bonding patterns, and the determination of the absolute stereochemistry for this specific molecule.

While X-ray crystallography data for other indole derivatives exists, a strict focus on this compound as per the requirements means that no comparative analysis can be drawn. The elucidation of its solid-state architecture remains a subject for future experimental investigation.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

A thorough review of the scientific literature did not reveal specific experimental electronic absorption (UV-Vis) or fluorescence spectroscopy data for this compound. As a result, a detailed discussion of its photophysical properties, including absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), fluorescence quantum yield (ΦF), and Stokes shift, cannot be presented.

The photophysical behavior of indole derivatives is known to be highly sensitive to their substitution pattern and the surrounding solvent environment. However, without experimental spectra for this compound, any analysis of its electronic transitions (e.g., π→π* and n→π*) and excited-state dynamics would be purely speculative.

Interactive data tables for UV-Vis absorption and fluorescence properties cannot be generated due to the lack of available experimental data in published studies. Further experimental work is required to characterize the specific photophysical attributes of this compound.

Comprehensive Computational Chemistry and Theoretical Investigations of 4 3 Methyl 1h Indol 2 Yl Phenol

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the intricacies of molecular systems. These first-principles approaches solve the electronic structure of a molecule to predict its geometry, energy, and various other properties. For 4-(3-Methyl-1H-indol-2-yl)phenol, methods like B3LYP combined with basis sets such as 6-311G** or 6-311+G are commonly employed to achieve a balance between accuracy and computational cost. Such calculations can determine the most stable three-dimensional arrangement of the atoms (optimized geometry) and provide a foundation for understanding the molecule's electronic characteristics and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and indole (B1671886) ring systems, indicating these are the likely sites of nucleophilic attack. The LUMO's distribution would highlight the regions most susceptible to receiving electrons. DFT calculations provide specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents typical data obtained from a DFT calculation for a molecule similar to this compound. The values are for illustrative purposes.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. It calculates the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged species. The MEP map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue represents regions of most positive potential (electron-poor), favorable for nucleophilic attack. Green and yellow areas denote intermediate potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, as these are the most electronegative atoms. These sites would be the primary targets for electrophiles. Positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group and the N-H proton of the indole, marking them as sites susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. This analysis provides detailed information about charge distribution on each atom (natural charges) and the interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study these motions at an atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes and behavior in different environments, such as in a solvent.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule has a key rotatable single bond between the indole and phenol rings. MD simulations can reveal the preferred dihedral angles for this bond, identify the most stable conformers, and calculate the energy barriers between them. Furthermore, by simulating the molecule in a solvent like water, one can study how solute-solvent interactions (e.g., hydrogen bonding) influence its conformation and dynamic behavior.

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) are statistical methods that aim to correlate the chemical structure of compounds with their reactivity or physical properties, respectively. These models are built by calculating a set of numerical descriptors for a series of molecules and then using regression techniques, like Multiple Linear Regression (MLR), to create a mathematical equation that relates these descriptors to an observed property.

For indole derivatives, QSRR/QSPR studies have been successfully applied to model properties like chromatographic retention times and biological activities.

In Silico Reaction Pathway Analysis and Transition State Modeling

The synthesis of 2,3-substituted indoles such as this compound is frequently achieved through classic methodologies like the Fischer indole synthesis. organic-chemistry.orgwikipedia.orgtaylorandfrancis.commdpi.com This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov A plausible synthetic route for this compound involves the reaction of a phenylhydrazine with 1-(4-hydroxyphenyl)propan-1-one. A related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, has been successfully synthesized utilizing the Fischer indole cyclization method. researchgate.netorientjchem.org

In silico reaction pathway analysis, primarily using Density Functional Theory (DFT), allows for a detailed examination of the reaction mechanism, including the characterization of intermediates and transition states. researchgate.netnih.gov The generally accepted mechanism for the Fischer indole synthesis proceeds through several key stages: wikipedia.orgmdpi.comnih.gov

Hydrazone Formation: The initial reaction between the phenylhydrazine and the ketone forms a phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine or 'ene-hydrazine' form.

nih.govnih.gov-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a C-C bond is formed. It is a concerted pericyclic reaction that proceeds through a six-membered transition state.

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and loses a molecule of ammonia (B1221849) to form the stable, aromatic indole ring.

Theoretical modeling can calculate the activation energies (ΔG‡) and reaction energies (ΔG) for each step, providing a quantitative energy profile of the reaction. Transition state theory is employed to locate and verify the transition state structures, which represent the maximum energy point along the reaction coordinate. For the synthesis of this compound, computational analysis would focus on the nih.govnih.gov-sigmatropic rearrangement as the key step governing the reaction's feasibility and rate. Theoretical studies on similar Fischer indolizations have been performed to elucidate these mechanistic details. researchgate.net

Table 1: Representative Theoretical Energy Profile for the Fischer Indole Synthesis Pathway

| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |

| 1 | Hydrazone Formation | 15.2 | -5.8 |

| 2 | Ene-hydrazine Tautomerization | 12.5 | 3.1 |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement (TS) | 28.7 | -15.4 |

| 4 | Iminium Ion Cyclization | 8.9 | -12.6 |

| 5 | Ammonia Elimination/Aromatization | 18.3 | -25.9 |

Note: The data presented in this table is illustrative and based on computational studies of analogous Fischer indole syntheses. It serves to represent the type of data generated from an in silico reaction pathway analysis.

Molecular Docking and Conceptual Interaction Studies with Theoretical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target. While specific docking studies for this compound are not extensively documented, conceptual studies can be performed based on the known biological activities of structurally related indole and phenol-containing compounds. These compounds are known to target a variety of proteins, including protein kinases, Mur enzymes in bacteria, and proteins involved in apoptosis.

A conceptual docking study of this compound would involve a hypothetical protein binding site, such as the ATP-binding pocket of a protein kinase. The analysis would focus on identifying the key intermolecular interactions that stabilize the ligand-protein complex. The primary interactions expected for this compound are:

Hydrogen Bonding: The indole N-H group and the phenolic O-H group are potent hydrogen bond donors. They can form crucial hydrogen bonds with acceptor residues in the protein's active site, such as aspartate, glutamate, or backbone carbonyls.

Hydrophobic Interactions: The methyl group on the indole ring and the aromatic benzene (B151609) rings would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking: The planar indole and phenol ring systems can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.

These combined interactions would determine the binding affinity and selectivity of the compound for its theoretical target. The binding energy, typically expressed in kcal/mol, quantifies the strength of the interaction.

Table 2: Conceptual Molecular Docking Results for this compound

| Theoretical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Protein Kinase (e.g., VEGFR2) | -9.2 | Asp1046 | Hydrogen Bond (with Phenol OH) |

| Cys919 | Hydrogen Bond (with Indole NH) | ||

| Val848, Leu840 | Hydrophobic | ||

| Phe918 | π-π Stacking | ||

| MurB Reductase (E. coli) | -8.5 | Asn116 | Hydrogen Bond (with Phenol OH) |

| Ser142 | Hydrogen Bond (with Indole NH) | ||

| Leu118, Ile190 | Hydrophobic | ||

| Tyr193 | π-π Stacking |

Note: This table presents hypothetical data from a conceptual molecular docking study. The binding energies and interacting residues are representative examples based on docking studies of similar indole derivatives against these protein families.

Investigation of Molecular Interaction Mechanisms of 4 3 Methyl 1h Indol 2 Yl Phenol Non Clinical Focus

In Vitro Mechanistic Studies of Cellular Pathway Modulation (e.g., signal transduction, gene expression at a molecular level)

Once a target is identified, in vitro mechanistic studies are essential to understand how the compound modulates cellular pathways. These studies often involve treating cultured cells with the compound and measuring downstream effects on signal transduction cascades and gene expression.

Phenolic compounds, a class to which 4-(3-methyl-1H-indol-2-yl)phenol belongs, are known to modulate a variety of inflammation-associated signaling pathways. nih.gov These can include pathways mediated by transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), as well as mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net For example, a synthetic indole (B1671886) analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was shown to inhibit the lipopolysaccharide (LPS)-induced release of TNF-α in mouse macrophages and human peripheral blood mononuclear cells. nih.gov

More specifically, studies on other novel indole derivatives have provided detailed insights into pathway modulation. A recently identified indole derivative that targets the SMO receptor was found to suppress the Hedgehog signaling pathway with a potency comparable to the known inhibitor vismodegib. nih.gov Its mechanism involves repressing SMO activity by preventing its accumulation in the primary cilia, a key step in activating the Hh pathway. nih.gov This inhibition leads to a downstream reduction in the expression of target genes that are involved in cell proliferation and survival. researchgate.net These examples highlight the potential for this compound to similarly influence key cellular signaling events, with the specific effects being dependent on its unique target interactions.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve synthesizing and testing a series of related compounds to determine how specific structural features influence biological activity. This information is critical for optimizing lead compounds and understanding the molecular recognition principles that govern the interaction between a ligand and its target. ic.ac.uk

For the 2-arylindole scaffold, several SAR studies have provided valuable insights. In the development of 2-arylindoles as aromatase inhibitors, it was found that electron-withdrawing groups at the C-5 position of the indole ring were important for activity. nih.gov Molecular docking suggested this was due to a hydrogen bond with the Ser478 residue in the active site. nih.gov Similarly, in the design of 2,3-diarylindoles as inhibitors of the COX-2 enzyme, molecular docking simulations indicated that residues like Gly526 and Phe381 were important for the activity of compounds with para-substituted 3-phenyl groups, while Arg120 was key for establishing a π-cation interaction with the most potent compounds. benthamdirect.com

A particularly relevant finding for this compound comes from SAR studies of a related compound, 4-(di(1H-indol-3-yl)methyl)phenol. In these studies, the phenolic hydroxyl group was found to be critical for its biological activity. Removal or substitution of this group led to a reduction in efficacy, highlighting the importance of this functional group in molecular recognition, likely through hydrogen bonding with the biological target. The methyl group at the 3-position of the indole in this compound is also expected to influence its activity, potentially by providing favorable steric interactions or by altering the electronic properties of the indole ring.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Indole Derivatives

| Compound Class | Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 2-Arylindoles | Aromatase Inhibition | Electron-withdrawing group at C-5 of indole enhances activity. | nih.gov |

| 2,3-Diarylindoles | COX-2 Inhibition | Para-substitution on the 3-phenyl ring and interactions with specific residues (Arg120, Gly526, Phe381) are important. | benthamdirect.com |

| 4-(Di(1H-indol-3-yl)methyl)phenol | Antifouling Activity | The phenolic hydroxyl group is critical for activity. |

Development of this compound as a Chemical Probe for Biological Systems (Academic Tool)

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a selective and well-characterized manner. Due to their diverse biological activities, indole derivatives are often developed as chemical probes. For instance, some have been designed as fluorescent probes for detecting specific analytes or changes in the cellular environment, such as pH. mdpi.com The inherent fluorescence of the indole scaffold makes it a useful starting point for such applications. mdpi.com

Given that the 2-arylindole class of compounds has been shown to interact with targets like aromatase and the NorA efflux pump, this compound could potentially be developed into a chemical probe for these or related targets. nih.govnih.gov To be considered a high-quality chemical probe, a compound should ideally exhibit high potency for its target, selectivity over other related targets, and a well-understood mechanism of action. The development process would involve extensive SAR studies to optimize these properties, as well as characterization in cellular and potentially in vivo models to confirm its on-target effects. The presence of the phenolic hydroxyl group offers a convenient handle for chemical modification, such as the attachment of reporter tags or affinity labels, which could further enhance its utility as a research tool.

Biophysical Characterization of Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are indispensable for quantitatively characterizing the interactions between a small molecule and its target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgunits.itmalvernpanalytical.com In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the resulting heat change is measured. malvernpanalytical.com This allows for the direct determination of the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry of the interaction (n) in a single experiment. wikipedia.org From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can also be calculated. ITC is a solution-based technique and does not require labeling of the reactants. malvernpanalytical.com It has been used to characterize the binding of a wide range of ligands to their targets, including the binding of inhibitors to HIV-1 protease. researchgate.net

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip. acs.org In a typical SPR experiment, the target protein is immobilized on the sensor surface, and a solution containing the ligand is flowed over it. Binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected in real-time. This allows for the determination of the association rate (kon) and dissociation rate (koff) of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.

While no specific SPR or ITC data exists for this compound, these techniques would be crucial for validating its potential targets and for providing a detailed understanding of the energetics and kinetics of its binding interactions.

Table 3: Comparison of Biophysical Techniques for Studying Protein-Ligand Interactions

| Technique | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. units.itmalvernpanalytical.com | Binding Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS), Gibbs Free Energy (ΔG). wikipedia.org | Label-free, solution-based, provides a complete thermodynamic profile. malvernpanalytical.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. acs.org | Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (KD). | Real-time analysis, provides kinetic information, high sensitivity. |

Membrane Interaction Studies and Permeability Mechanisms at the Molecular Level

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. The interaction of a compound with the lipid bilayer and its permeability are therefore important areas of investigation. For indole and its derivatives, these properties are of particular interest.

Studies on indole itself have shown that it can readily pass through bacterial lipid membranes without the need for a protein transporter. nih.gov However, this passage is not without consequence, as indole is known to interact with and alter the physical structure of lipid membranes. nih.gov This interaction can modulate the membrane potential, which in turn can affect cellular processes like cell division. researchgate.net

For more complex indole derivatives, permeability can be a limiting factor for their clinical utility. nih.gov To address this, researchers have designed new classes of indole derivatives with enhanced permeability. nih.gov The permeability of this compound would be influenced by the balance between its lipophilic indole core and the polar phenolic hydroxyl group. The indole portion would favor partitioning into the hydrophobic core of the lipid bilayer, while the phenol (B47542) group could engage in hydrogen bonding with the phospholipid headgroups or water molecules at the membrane-water interface. Understanding this balance is key to predicting its ability to reach intracellular targets. Experimental methods to study this include parallel artificial membrane permeability assays (PAMPA) and cell-based assays using cell lines like Caco-2. These studies would clarify whether the compound crosses membranes via passive diffusion or if it requires the assistance of membrane transporters.

Advanced Analytical Methodologies for the Research and Quantification of 4 3 Methyl 1h Indol 2 Yl Phenol

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity, Isomeric Separation, and Trace Analysis

The analysis of 4-(3-Methyl-1H-indol-2-yl)phenol leverages the high-resolution separation capabilities of both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are fundamental for assessing purity, separating it from structural isomers, and detecting it at trace levels in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of phenolic compounds due to its versatility and high resolving power. nih.govresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. Separation is typically achieved on a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to ensure good peak shape for the phenolic group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. researchgate.netmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which monitors the characteristic absorbance of the indole (B1671886) and phenol (B47542) chromophores. epa.gov

Gas Chromatography (GC): Direct analysis of phenolic indoles by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often required to convert the polar hydroxyl (-OH) and amine (-NH) groups into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. After derivatization, the compound can be effectively separated on a capillary column of intermediate polarity. chula.ac.thepa.gov For trace analysis, techniques like purge-and-trap coupled with GC-Mass Spectrometry (GC-MS) can be optimized, particularly for analyzing the compound in water samples after in-situ acetylation. researchgate.netrsc.org

Table 1: Typical Chromatographic Parameters for Analysis

| Parameter | HPLC Method | GC Method (after derivatization) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient: Water/Acetonitrile (with 0.1% Formic Acid) | Helium or Hydrogen |

| Flow Rate/Gas Velocity | 1.0 mL/min | 1.2 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 150°C to 280°C at 10°C/min) |

| Detector | UV-Vis or Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 5-20 µL | 1 µL (split/splitless) |

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is an excellent alternative or complementary technique to HPLC for analyzing this compound. theanalyticalscientist.com The primary mode used would be Capillary Zone Electrophoresis (CZE), which separates ions based on their charge-to-size ratio. nih.gov

For effective separation, the phenolic hydroxyl group must be ionized. This is achieved by using a background electrolyte (BGE) with a pH above the pKa of the phenol, typically a basic buffer like sodium borate (B1201080) or ammonium (B1175870) hydroxide. nih.gov Under these conditions, the compound will carry a negative charge and migrate toward the anode. The high resolving power of CE makes it particularly suitable for separating closely related isomers that may be difficult to resolve by HPLC. chula.ac.thagile-bioscience.com Its minimal sample and reagent consumption also make it an attractive method. nih.gov

Table 2: Performance Comparison: CE vs. HPLC for Isomeric Separation

| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Separation Principle | Charge-to-size ratio | Differential partitioning |

| Resolution | Very High (up to millions of theoretical plates) | High (tens of thousands of theoretical plates) |

| Analysis Speed | Typically Faster | Can be time-consuming |

| Sample Volume | Nanoliters (nL) | Microliters (µL) |

| Solvent Consumption | Very Low | High |

| Selectivity Tuning | pH, buffer composition, additives | Stationary phase, mobile phase composition, temperature |

Electrochemical Analysis for Redox Properties and Sensing (Research Applications)

The phenolic moiety of this compound is electrochemically active, meaning it can be oxidized at a suitable electrode surface. This property allows for the investigation of its redox behavior and the development of electrochemical sensors. mdpi.com

Techniques such as Cyclic Voltammetry (CV) can be employed to study the oxidation potential of the compound and the reversibility of the redox process. This provides fundamental insights into its electron-donating capabilities. The data obtained from these studies can be used to develop more sensitive quantitative methods, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). In research settings, an electrode (e.g., glassy carbon, carbon paste, or a chemically modified electrode) can be used as a sensor to detect the compound in various media, offering a low-cost and rapid analytical tool. uantwerpen.be

Table 3: Electrochemical Techniques and Their Applications

| Technique | Information Obtained | Research Application |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation/reduction potentials, reaction reversibility | Characterization of redox properties, mechanistic studies |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis at low concentrations | Development of sensitive detection methods |

| Square Wave Voltammetry (SWV) | High-speed quantitative analysis | Rapid sensing applications |

| Chronoamperometry | Diffusion coefficient, reaction kinetics | Study of electrode processes and reaction mechanisms |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mechanistic Studies and Impurity Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for detailed structural analysis. ijprajournal.comijsdr.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the definitive tool for impurity profiling. chimia.chunr.edu.ar An HPLC system separates the main compound from any synthesis-related impurities or degradation products. The eluent is then directed into a mass spectrometer. The parent mass of each component is identified, and by inducing fragmentation (MS/MS), a unique fragmentation pattern is generated, which acts as a fingerprint for structural confirmation. This allows for the confident identification of unknown impurities even at trace levels. chimia.ch

GC-MS (Gas Chromatography-Mass Spectrometry): Following derivatization, GC-MS is highly effective for identifying volatile and semi-volatile impurities. thermofisher.com The gas chromatograph provides excellent separation, and the mass spectrometer provides mass information for each peak, which can be compared against spectral libraries for identification.

Table 4: Illustrative Impurity Profile Analysis using LC-MS/MS

| Analyte | Expected Retention Time (min) | Monitored Transition (m/z) (Parent → Fragment) | Potential Origin |

|---|---|---|---|

| This compound | 5.2 | 224.1 → 209.1 | Target Compound |

| Positional Isomer | 4.8 | 224.1 → 209.1 | Synthesis By-product |

| Unreacted Precursor | 3.1 | [Varies] | Incomplete Reaction |

| Oxidation Product | 6.5 | 240.1 → [Varies] | Degradation |

Spectrophotometric Methods (UV-Vis, Fluorescence) for Quantitative Analysis in Research Matrices

Spectrophotometric methods offer simple, rapid, and cost-effective means for quantifying this compound in research settings, provided the sample matrix is not overly complex. nih.gov

UV-Vis Spectroscopy: The compound possesses both indole and phenol rings, which are strong chromophores that absorb light in the ultraviolet region. researchgate.net A UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would show characteristic absorption maxima (λmax). By constructing a calibration curve based on the Beer-Lambert law, the concentration of an unknown sample can be determined by measuring its absorbance at a specific λmax. ajpaonline.com

Fluorescence Spectroscopy: Indole derivatives are often naturally fluorescent. nih.gov The compound can be excited at a specific wavelength, and it will emit light at a longer wavelength. This fluorescence emission is often highly specific and can be much more sensitive than UV-Vis absorbance. epa.gov This makes fluorescence spectroscopy an excellent choice for quantitative analysis at very low concentrations, assuming minimal interference from other fluorescent species in the sample matrix. nih.gov

Table 5: Expected Spectrophotometric Properties

| Method | Parameter | Expected Value/Characteristic | Application |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax | ~270-290 nm | Quantitative analysis, purity checks |

| Molar Absorptivity (ε) | High (characteristic of aromatic systems) | Determination of concentration | |

| Fluorescence Spectroscopy | Excitation λmax | Typically near the UV absorbance maximum | Highly sensitive quantification |

Future Research Directions and Unexplored Avenues for 4 3 Methyl 1h Indol 2 Yl Phenol in Chemical Sciences

Design and Synthesis of Advanced Analogues with Tailored Molecular Properties

The core structure of 4-(3-Methyl-1H-indol-2-yl)phenol is an excellent platform for synthetic modifications aimed at tailoring its physicochemical and electronic properties. Future research can focus on the strategic introduction of various functional groups at different positions on both the indole (B1671886) and phenol (B47542) rings. Such modifications can be guided by the principles of structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Synthetic strategies for creating analogues could draw inspiration from established methodologies for indole functionalization. For instance, palladium-catalyzed reactions have proven effective for coupling various groups to the indole nucleus. orientjchem.orgorientjchem.orgnih.gov Similarly, multicomponent reactions offer an efficient way to build molecular complexity and generate libraries of derivatives. nih.govnih.gov The phenolic hydroxyl group is also a reactive handle for modifications, such as etherification to attach other molecular fragments. researchgate.net

Table 1: Potential Analogues of this compound and their Tailored Properties

| Modification Site | Functional Group Introduced | Potential Synthetic Method | Expected Change in Molecular Properties |

|---|---|---|---|

| Indole N-H | Alkyl, Benzyl, Acyl groups | N-alkylation, N-acylation | Increased lipophilicity, altered hydrogen bonding capability, potential for steric control. |

| Phenol O-H | Alkoxy, Aryloxy groups | Williamson ether synthesis | Modified solubility, altered electronic properties of the phenol ring, potential for new binding interactions. |

| Indole Ring (e.g., C5) | Halogens, Nitro, Cyano groups | Electrophilic aromatic substitution | Altered electronic properties (electron-withdrawing effects), potential for further functionalization. |

Exploration of Novel Applications in Catalysis and Materials Science

Beyond its potential biological applications, the structure of this compound suggests its utility in the fields of catalysis and materials science. The indole moiety is known to act as a ligand for transition metals, and the phenol group can participate in various chemical transformations.

In catalysis, derivatives of this compound could be designed as novel ligands for homogeneous catalysis. The nitrogen atom of the indole ring and the oxygen atom of the phenol group could act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. Research in this area would involve synthesizing these ligand-metal complexes and evaluating their performance in various organic reactions, such as cross-coupling reactions or asymmetric synthesis.

In materials science, the phenolic hydroxyl group offers a reactive site for incorporation into polymer backbones. For example, it could be used as a monomer in the synthesis of polyesters or polycarbonates. The rigid indole unit would be expected to impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the conjugated π-system of the molecule suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), following appropriate structural modifications to tune its electronic properties.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Property Optimization

Furthermore, ML models can be developed to predict the molecular properties of virtual analogues of this compound. By training a model on a dataset of known indole and phenol derivatives with their measured properties, it becomes possible to predict the properties of newly designed, unsynthesized molecules. eurekalert.org This "in silico" screening can help prioritize the synthesis of compounds with the most promising characteristics, whether for biological activity, catalytic performance, or material properties. A "random forest" model, for example, has been shown to provide accurate predictions of reaction yields. eurekalert.org

Advanced Mechanistic Investigations using Ultrafast Spectroscopy and Time-Resolved Techniques

A deeper understanding of the reaction mechanisms and photophysical properties of this compound can be achieved through advanced spectroscopic techniques. Ultrafast spectroscopy, such as transient absorption spectroscopy, operates on the femtosecond to picosecond timescale, allowing for the direct observation of short-lived excited states and reaction intermediates. oliverresearchgroup.combris.ac.uk

Future studies could employ these techniques to investigate:

Excited-State Dynamics: Upon absorption of light, the molecule will be promoted to an excited electronic state. Time-resolved spectroscopy can track the decay of this excited state through various pathways, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. This information is crucial for understanding the molecule's photostability and for designing applications in photochemistry or materials science.

Reaction Intermediates: For chemical reactions involving this compound, such as oxidation of the phenol or electrophilic substitution on the indole ring, ultrafast techniques could potentially identify and characterize transient intermediates. This would provide invaluable mechanistic insights that are often inaccessible through conventional spectroscopic methods.

Proton Transfer Dynamics: The phenolic proton and the indole N-H proton can participate in intra- and intermolecular proton transfer events, which are fundamental processes in many chemical and biological systems. Time-resolved spectroscopy can monitor these ultrafast proton transfer dynamics.

Expanding the Scope of Computational Predictions for this compound and its Reactivity

Computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of molecules. While initial computational studies may focus on optimizing the ground-state geometry and calculating basic electronic properties, future research can delve into more complex predictions.

Table 2: Advanced Computational Predictions for this compound

| Computational Method | Predicted Properties and Applications |

|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles to elucidate mechanisms of known and novel reactions. Prediction of NMR, IR, and UV-Vis spectra to aid in experimental characterization. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited-state energies and properties to understand the molecule's photophysics and guide the design of photoactive materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule and with other molecules. |

These computational approaches, when used in conjunction with experimental studies, can provide a detailed and predictive understanding of the chemical behavior of this compound and its derivatives. For example, quantum chemical calculations have been used to support experimental findings in the reactions of other indole derivatives. nih.gov

Potential as a Scaffold for Rational Molecular Design in Chemical Biology Research

The indole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many biologically active compounds and marketed drugs. nih.gov The this compound scaffold combines this privileged indole core with a phenol group, which is also a common feature in bioactive molecules, capable of participating in hydrogen bonding and other interactions with biological targets.

This makes the molecule an attractive starting point for rational molecular design in chemical biology research. By using this core scaffold, libraries of compounds can be synthesized with diverse substituents to probe interactions with specific biological targets, such as enzymes or receptors. The design of these libraries can be guided by computational methods like molecular docking, which predicts the binding mode and affinity of a molecule to a target protein. nih.gov

For example, the indole moiety could be designed to mimic the interaction of tryptophan residues with protein binding pockets. nih.gov The systematic exploration of the chemical space around the this compound scaffold could lead to the discovery of novel chemical probes to study biological processes or as starting points for the development of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 4-(3-Methyl-1H-indol-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via Friedel-Crafts benzoylation followed by Fischer indolization. Starting with n-propyl benzene, benzoyl chloride is reacted in dichloromethane using AlCl₃ as a Lewis catalyst. The intermediate 1-[4-(benzoyl)phenyl]propan-1-one undergoes Fischer indolization with phenyl hydrazine in ethanol, followed by cyclization using BF₃·Et₂O in acetic acid. Yield optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst concentration. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–8.0 ppm, with indolic NH protons around δ 10–12 ppm. Methyl groups on the indole ring resonate near δ 2.1–2.5 ppm .

- IR : Stretching frequencies for phenolic -OH (~3200–3500 cm⁻¹) and ketone C=O (~1680 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively separates impurities. Recrystallization from ethanol or dichloromethane improves crystalline purity. Monitoring via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) ensures homogeneity .

Q. How can researchers assess the biological activity of this compound, and what assay methodologies are appropriate?

Target engagement is evaluated via:

- Molecular docking : AutoDock or Schrödinger Suite predicts interactions with biological targets (e.g., serotonin receptors due to indole scaffold similarity) .

- Binding assays : Radioligand displacement studies (e.g., 5-HT₂A receptor) quantify affinity (IC₅₀ values) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Fischer indolization in synthesizing this compound?

Fischer indolization proceeds via hydrazone formation followed by [3,3]-sigmatropic rearrangement. The regioselectivity for the 3-methylindole product is governed by steric and electronic effects of the benzoyl group, which directs cyclization to the para position of the phenyl ring. Computational studies (DFT) can model transition states to validate selectivity .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?